1-[3-(4-Methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-[3-(4-Methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a nitrophenoxy group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methyl-2-nitrophenoxy)propyl]piperazine typically involves the following steps:
Etherification: The formation of an ether bond between the nitrophenol and 3-chloropropylamine.
Piperazine Formation: The reaction of the resulting intermediate with piperazine.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors, automated synthesis, and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Methyl-2-nitrophenoxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Hydrolysis: The ether bond can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonic acids can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced.
Hydrolysis: The products are the corresponding alcohol and amine.
Scientific Research Applications
1-[3-(4-Methyl-2-nitrophenoxy)propyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methyl-2-nitrophenoxy)propyl]piperazine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. The oxalic acid moiety may influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-[3-(4-Methylphenoxy)propyl]piperazine: Lacks the nitro group, resulting in different reactivity.
1-[3-(4-Nitrophenoxy)propyl]piperazine: Lacks the methyl group, affecting its steric properties.
1-[3-(4-Methyl-2-nitrophenoxy)ethyl]piperazine: Has a shorter alkyl chain, influencing its flexibility.
Uniqueness
1-[3-(4-Methyl-2-nitrophenoxy)propyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a nitro group and a piperazine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.C2H2O4/c1-12-3-4-14(13(11-12)17(18)19)20-10-2-7-16-8-5-15-6-9-16;3-1(4)2(5)6/h3-4,11,15H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPESOPPAZJCIOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCNCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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